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4-Acetyl-2-(3,5-dimethylphenoxy) pyridine

Cat. No.: B15046653
M. Wt: 241.28 g/mol
InChI Key: SWMCTAWHCAZABB-UHFFFAOYSA-N
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Description

Contextualization within the Class of Acetyl Pyridine (B92270) Derivatives

Acetyl pyridine derivatives are a class of compounds that feature an acetyl group (CH3CO) attached to a pyridine ring. The position of the acetyl group (2-, 3-, or 4-) significantly influences the compound's chemical properties and reactivity. 4-acetylpyridine (B144475), the parent structure for the compound , serves as a versatile precursor in the synthesis of various pharmaceuticals and other heterocyclic compounds. tradeindia.comresearchgate.net

The electron-withdrawing nature of the acetyl group at the 4-position makes the pyridine ring susceptible to nucleophilic substitution, particularly at the C-2 and C-6 positions. ijpca.orgnih.gov This characteristic is fundamental to the synthesis of derivatives like 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine. Research on acetyl pyridine derivatives has revealed a wide range of biological activities, including anti-inflammatory and antimicrobial properties, highlighting their importance as pharmacophores in drug discovery. rsc.orgscielo.br

Structural Features and Significance of Pyridine-Based Phenoxy Ethers

The linkage of a phenoxy group to a pyridine ring via an ether bond creates a class of compounds known as pyridyl phenyl ethers or phenoxy pyridines. This structural motif is significant in medicinal chemistry. The synthesis of these compounds can be achieved through methods such as the condensation of a chloropyridine with a phenol. mdpi.com The resulting diaryl ether linkage offers a degree of conformational flexibility, which can be crucial for binding to biological targets.

Pyridyl ethers have been investigated as ligands for various receptors, including the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The electronic properties of both the pyridine and the phenyl ring, as well as the nature and position of their substituents, can be systematically modified to tune the compound's binding affinity and selectivity for specific biological targets. nih.gov The synthesis of phenoxy-pyridine derivatives is a key area of research for developing new therapeutic agents. nih.gov

Overview of Current Research Trends on Substituted Pyridines

Substituted pyridines represent a "privileged scaffold" in medicinal chemistry, meaning this core structure is frequently found in a wide range of biologically active compounds and FDA-approved drugs. rsc.orgnih.gov Current research is heavily focused on synthesizing novel pyridine derivatives to explore their potential as therapeutic agents for a multitude of diseases. ijpsonline.comnih.gov

Key areas of investigation include:

Anticancer Agents: Many pyridine derivatives have shown potent anticancer effects against various cancer cell lines. rsc.orgnih.gov

Antimicrobial and Antiviral Agents: The pyridine scaffold is a common feature in compounds developed to combat multidrug-resistant pathogens and viral infections. nih.govresearchgate.net

Neurological Disorders: Pyridine-based compounds are being explored for their activity against conditions like Alzheimer's disease and for their psychotropic properties. ijpsonline.comnih.gov

Catalysis and Materials Science: Beyond medicine, pyridine derivatives are used as ligands in catalysis and as building blocks for functional polymers. scielo.brmdpi.com

The development of efficient and environmentally benign synthetic methodologies, including metal-catalyzed reactions and multi-component reactions, is a major trend driving the exploration of new substituted pyridines. nih.govijpsonline.com

Rationale for Investigating 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine

The specific investigation of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine is driven by the strategic combination of its structural components. The rationale for its synthesis and study can be inferred from the known properties of its constituent parts:

Pharmacophore Combination: The molecule combines the 4-acetylpyridine core, known for its versatile reactivity and presence in bioactive molecules, with the phenoxy pyridine motif, a recognized scaffold for receptor ligands. nih.govnih.gov This hybrid structure allows for the exploration of new structure-activity relationships.

Modulation of Properties: The 3,5-dimethyl substitution on the phenoxy ring provides steric bulk and alters the electronic properties of the ether linkage. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic profile compared to unsubstituted phenoxy pyridines.

Synthetic Intermediate: This compound can serve as a valuable intermediate for further chemical modifications. The acetyl group's ketone functionality is a handle for a variety of chemical transformations, such as condensation reactions to form chalcones, oximes, or other complex heterocyclic systems, thereby expanding the chemical diversity for biological screening. researchgate.netorgsyn.org

The logical design of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine makes it a promising candidate for screening in drug discovery programs, particularly in areas where other substituted pyridines have shown activity, such as oncology, infectious diseases, and neurology. nih.govrsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B15046653 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[2-(3,5-dimethylphenoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C15H15NO2/c1-10-6-11(2)8-14(7-10)18-15-9-13(12(3)17)4-5-16-15/h4-9H,1-3H3

InChI Key

SWMCTAWHCAZABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=CC(=C2)C(=O)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 4 Acetyl 2 3,5 Dimethylphenoxy Pyridine

Strategies for the Construction of Substituted Pyridine (B92270) Scaffolds

The assembly of the pyridine ring itself is the primary challenge in the synthesis of molecules like 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine. Modern organic synthesis offers a diverse toolkit for this purpose, ranging from classic condensation reactions to elegant cycloadditions and powerful transition metal-catalyzed methods. These strategies provide access to a wide array of substitution patterns on the pyridine core.

Cycloaddition Reactions for Pyridine Ring Assembly (e.g., Hetero-Diels-Alder)

Cycloaddition reactions represent an atom-economical and powerful strategy for the de novo synthesis of six-membered rings, including pyridines. acsgcipr.org These reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single, often stereospecific, step.

One of the most prominent cycloaddition strategies is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. acsgcipr.org This method is a fascinating tool for constructing pyridines from simple, readily available starting materials. acsgcipr.org Various transition metals, including cobalt and ruthenium, can catalyze this transformation, providing a lower energy pathway for what would otherwise be a thermally disfavored reaction. acsgcipr.org The reaction's versatility allows for the synthesis of a wide range of substituted pyridines by carefully selecting the alkyne and nitrile components.

Another key approach is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. For pyridine synthesis, this typically involves the reaction of 1-azadienes with an alkene or alkyne, followed by an oxidation step to achieve the aromatic pyridine ring. However, the classic thermal hetero-Diels-Alder reaction for pyridine synthesis can be limited by electronic, conformational, and thermodynamic factors.

Table 1: Comparison of Cycloaddition Strategies for Pyridine Synthesis

Reaction TypeComponentsCatalyst/ConditionsAdvantagesLimitations
[2+2+2] CycloadditionTwo alkyne molecules + one nitrile moleculeTransition metals (e.g., Co, Ru, Rh)High atom economy, convergent, access to polysubstituted pyridines.Requires metal catalyst, regioselectivity can be a challenge.
Hetero-Diels-Alder [4+2]1-Azadiene + Alkyne/AlkeneThermal or Lewis acid catalysis, followed by oxidationForms two C-C bonds stereospecifically, well-established method.Often requires subsequent oxidation, can have electronic limitations.

Multicomponent Reaction Approaches to Pyridine Derivatives

Multicomponent reactions (MCRs) have emerged as highly efficient and environmentally friendly tools in organic synthesis. These reactions combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. The synthesis of pyridines is particularly well-suited to MCR strategies.

The most famous example is the Hantzsch pyridine synthesis, first described in 1881. This reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonia source like ammonium (B1175870) acetate). This [2+2+1+1] approach leads to a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. The versatility of the Hantzsch reaction allows for the synthesis of symmetrically substituted pyridines, and modifications have been developed to allow for the creation of asymmetric products.

Modern variations of MCRs for pyridine synthesis often employ different starting materials and catalysts, including nanocatalysts, to improve yields and broaden the substrate scope. These reactions are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.

Table 2: Overview of Selected Multicomponent Reactions for Pyridine Synthesis

Reaction NameTypical ReactantsKey Features
Hantzsch Pyridine SynthesisAldehyde, β-Ketoester (2 equiv.), Ammonia sourceForms a 1,4-dihydropyridine intermediate requiring oxidation. Classic and versatile.
Bohlmann-Rahtz Pyridine SynthesisEnamine, Propargyl ketoneDirectly yields a substituted pyridine without an oxidation step.
Ternary CondensationAldehyde, Active methylene nitrile, Carbonyl compound (e.g., acetylpyridine)One-pot synthesis leading to highly functionalized pyridines or bipyridines.

Transition Metal-Catalyzed Coupling and Annulation Methods

Transition metal catalysis has revolutionized the synthesis of heterocycles, providing powerful methods for both ring formation (annulation) and the functionalization of pre-existing rings. acsgcipr.org For a molecule like 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, these methods are particularly relevant for installing the 2-phenoxy group.

A highly effective strategy involves the palladium-catalyzed Buchwald-Hartwig C–O cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction enables the formation of aryl ether bonds by coupling an aryl halide or triflate with an alcohol or phenol. In a plausible synthetic route to the target compound, a 2-halopyridine derivative (e.g., 2-chloro-4-acetylpyridine) could be coupled with 3,5-dimethylphenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.netresearchgate.net This approach offers a direct and modular way to introduce the desired aryloxy substituent.

Other transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, can be used to form C-C bonds and build the pyridine scaffold with other substituents. mdpi.comnih.gov Furthermore, transition metal-catalyzed C-H activation and annulation reactions are emerging as powerful tools for constructing fused pyridine systems and functionalizing the pyridine ring at various positions. nih.gov These methods offer direct and atom-economical routes to complex pyridine derivatives. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Reactions for Pyridine Scaffolds

ReactionCoupling PartnersCatalyst System (Typical)Bond Formed
Buchwald-Hartwig C-O CouplingAryl Halide/Triflate + PhenolPd catalyst (e.g., Pd(OAc)2) + Phosphine Ligand + BaseAryl-Oxygen (Ar-O-Ar')
Suzuki-Miyaura CouplingAryl Halide/Triflate + Organoboron reagentPd catalyst (e.g., Pd(PPh3)4) + BaseAryl-Aryl (Ar-Ar')
C-H AnnulationPyridine derivative + Alkyne/AlkeneRh or Ru catalystC-C bonds to form a fused ring

Introduction of the Acetyl Moiety

Once the core pyridine ring is assembled, the introduction of the acetyl group at the C-4 position is the next critical step. This can be achieved either by direct acylation of the pyridine ring or by the transformation of another functional group already present at the desired position.

Acylation Reactions on the Pyridine Ring

Direct acylation of the pyridine ring using classic Friedel-Crafts conditions is generally unsuccessful. The pyridine nitrogen is basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. The resulting pyridinium (B92312) salt is highly electron-deficient, further hindering the reaction.

To overcome this challenge, alternative strategies have been developed. One approach involves the acylation of pyridine-N-oxides. The N-oxide group activates the ring, particularly at the 2- and 4-positions, towards electrophilic attack. After substitution, the N-oxide can be removed by reduction to yield the desired acetylpyridine. oaji.net For instance, 4-acetylpyridine-N-oxide can be nitrated at the 2-position, demonstrating the activation of the ring by both the N-oxide and the meta-directing acetyl group. oaji.net

Another strategy is the addition of acyl radicals to the pyridine ring. Acyl radicals can be generated from aldehydes or carboxylic acid derivatives and tend to add to protonated pyridinium salts at the C-2 or C-4 positions. An oxidant is then required for the final aromatization step.

Table 4: Methods for the Acylation of Pyridine Rings

MethodPyridine SubstrateReagentsKey Principle
Friedel-Crafts AcylationPyridineAcyl Halide + Lewis AcidGenerally fails due to N-coordination and ring deactivation.
Acylation via N-OxidePyridine-N-OxideAcylating agent, followed by deoxygenationN-oxide activates the ring for electrophilic attack at C2/C4. oaji.net
Radical AcylationPyridine (as pyridinium salt)Acyl radical precursor (e.g., aldehyde) + Initiator + OxidantNucleophilic acyl radical adds to the electron-deficient pyridinium ring.

Functional Group Interconversions Leading to the Acetyl Group

An alternative and often more reliable approach to installing the acetyl group is through the chemical transformation of a precursor functional group at the C-4 position. This strategy avoids the potential regioselectivity issues and harsh conditions associated with direct acylation.

A common precursor is a 4-cyanopyridine or a pyridine-4-carboxylic acid derivative. google.com These can be converted to the methyl ketone via reaction with an organometallic methylating reagent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent, followed by acidic or aqueous workup. google.com For example, reacting 4-cyanopyridine with methylmagnesium bromide leads to an imine intermediate which is hydrolyzed to 4-acetylpyridine (B144475).

Another viable precursor is a 4-ethylpyridine. chemicalbook.com The ethyl group can be oxidized to an acetyl group using various oxidizing agents. This method is a straightforward way to achieve the desired functionality if the corresponding 4-ethylpyridine derivative is readily accessible. chemicalbook.com

Table 5: Functional Group Interconversions to an Acetyl Group

Starting Functional GroupReagentsReaction Type
Carboxylic Acid / EsterMethyllithium or Methylmagnesium Bromide (2 equiv.)Nucleophilic Acyl Substitution / Addition
Nitrile (Cyano Group)Methylmagnesium Bromide, then H3O+Grignard Reaction followed by Hydrolysis. google.com
Ethyl GroupOxidizing Agent (e.g., KMnO4, CrO3)Side-Chain Oxidation
Vinyl GroupH2O, H+, HgSO4Markovnikov Hydration (Oxymercuration-Demercuration)

Incorporation of the 3,5-Dimethylphenoxy Substituent

The synthesis of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine involves the crucial formation of an ether bond between a pyridine core and a 3,5-dimethylphenol moiety. This is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution, where a precursor of one fragment is reacted with the other.

The formation of the diaryl ether linkage in 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine can be effectively accomplished through O-arylation reactions. These methods generally involve the coupling of a 4-acetylpyridine derivative bearing a leaving group at the 2-position with 3,5-dimethylphenol in the presence of a metal catalyst. Copper-catalyzed cross-coupling reactions are a common and cost-effective approach for this transformation. organic-chemistry.org

In a typical procedure, a 2-halopyridine, such as 2-chloro-4-acetylpyridine, is reacted with 3,5-dimethylphenol. The reaction is facilitated by a copper catalyst, such as copper(I) bromide (CuBr), in the presence of a suitable ligand and a base. The ligand plays a critical role in stabilizing the copper catalyst and promoting the reaction. For instance, (2-pyridyl)acetone has been identified as an effective ligand for copper-catalyzed O-arylation of phenols with various aryl halides, including electron-deficient systems. organic-chemistry.org The choice of base and solvent is also crucial for reaction efficiency, with combinations like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) often providing optimal results. organic-chemistry.org These mild conditions allow for excellent functional group compatibility. organic-chemistry.org

Table 1: Representative Conditions for Copper-Catalyzed O-Arylation

Parameter Condition Source
Pyridine Substrate 2-Chloro-4-acetylpyridine N/A
Phenolic Precursor 3,5-Dimethylphenol N/A
Catalyst Copper(I) salt (e.g., CuBr) organic-chemistry.org
Ligand (2-Pyridyl)acetone organic-chemistry.org
Base Cesium Carbonate (Cs₂CO₃) organic-chemistry.org
Solvent Dimethyl Sulfoxide (DMSO) organic-chemistry.org

| Temperature | 80-120 °C | organic-chemistry.org |

This methodology provides a practical and scalable route for the synthesis of diaryl ethers like 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, avoiding the need for more expensive palladium catalysts. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a primary strategy for synthesizing 2-phenoxypyridine derivatives. This pathway is particularly effective for pyridine rings activated by electron-withdrawing groups. In the case of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, the acetyl group at the 4-position deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the C-2 and C-6 positions. ijpca.orgoaji.net

The reaction proceeds by the attack of a nucleophile, in this case, the 3,5-dimethylphenoxide anion, on a 2-halopyridine derivative (e.g., 2-chloro-4-acetylpyridine). The phenoxide is typically generated in situ by treating 3,5-dimethylphenol with a suitable base. The attack disrupts the aromaticity of the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent expulsion of the halide leaving group restores the aromaticity of the ring, yielding the final ether product. youtube.com

4-Chloropyridines are known to be susceptible to nucleophilic aromatic substitutions. beilstein-journals.org The entire process is an addition-elimination mechanism, analogous to the reaction of nucleophiles with acid chlorides. youtube.com While SNAr reactions often require significant activation of the aromatic ring by electron-withdrawing groups, concerted mechanisms (cSNAr), where the bond formation and bond breaking occur in a single step without a stable intermediate, have also been proposed for some systems. nih.gov

Chemical Transformations and Derivatization of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine

Once synthesized, the title compound offers multiple sites for further chemical modification, including the acetyl group, the phenoxy ring, and the pyridine nitrogen atom.

The acetyl group, being a ketone, is amenable to a wide range of chemical transformations common to carbonyl compounds.

Oxime Formation : The acetyl group can react with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide to form the corresponding 4-acetylpyridine oxime derivative. This reaction proceeds rapidly, often with the precipitation of the product. orgsyn.org

Condensation Reactions : The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions. For example, in a Claisen-Schmidt condensation, 4-acetylpyridine derivatives can be reacted with various aromatic aldehydes in an alcoholic medium with a base like potassium hydroxide to synthesize heterocyclic chalcones. researchgate.net

Other Transformations : The acetyl group can also be a precursor for other functional groups. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Further reactions could involve the synthesis of pyrimidine (B1678525) or pyrazoline derivatives from the chalcones formed via condensation. researchgate.net

Table 2: Potential Reactions of the Acetyl Group

Reaction Type Reagents Product Type Source
Oxime Formation Hydroxylamine hydrochloride, NaOH Oxime orgsyn.org
Claisen-Schmidt Condensation Aromatic aldehyde, KOH Chalcone (B49325) researchgate.net

The 3,5-dimethylphenoxy substituent can undergo further functionalization, primarily through electrophilic aromatic substitution. The ether oxygen is an activating, ortho, para-directing group. However, in this specific molecule, the positions ortho and para to the ether linkage are already substituted with methyl groups or linked to the pyridine ring. The remaining positions on the phenoxy ring (2, 4, and 6) are activated by both the oxygen and the methyl groups, making them susceptible to electrophilic attack.

Recent developments in photoredox catalysis have enabled the direct α-arylation of ethers, suggesting that the C-H bonds adjacent to the ether oxygen could be functionalized. nih.gov Studies on aryl alkyl ethers have shown that it is possible to achieve highly selective functionalization at the α-aryloxyalkyl C-H position. While this applies to the alkyl part of an ether, analogous principles of activating the aryl ring could be exploited for electrophilic substitution on the phenoxy group of the title compound.

The nitrogen atom in the pyridine ring is a site for chemical modification, most notably N-oxidation. The reaction involves treating the pyridine derivative with an oxidizing agent.

N-Oxidation : Pyridine N-oxides are commonly synthesized by the oxidation of the parent pyridine. wikipedia.org This can be achieved using various oxidants, including peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. google.comresearchgate.net The resulting N-oxide has altered electronic properties compared to the parent pyridine. The formally negatively charged oxygen atom delocalizes electron density into the ring, particularly at the 2- and 4-positions. thieme-connect.de

The formation of the N-oxide has significant implications for the reactivity of the pyridine ring:

It activates the C-2 and C-4 positions for both nucleophilic and electrophilic substitution. ijpca.orgwikipedia.org

The N-oxide group can direct substitution to the 2-position due to the electron-withdrawing nature of the acetyl group at the 4-position. ijpca.orgoaji.net

Following substitution reactions on the ring, the N-oxide can be deoxygenated using reagents like phosphorus oxychloride or zinc dust to restore the original pyridine. wikipedia.org

Pre-treatment of animals with phenobarbitone has been shown to increase the N-oxidation of pyridines in vitro, indicating enzymatic pathways can also effect this transformation. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
4-Acetyl-2-(3,5-dimethylphenoxy)pyridine
3,5-Dimethylphenol
2-Chloro-4-acetylpyridine
Copper(I) bromide
(2-Pyridyl)acetone
Cesium carbonate
Dimethyl sulfoxide
3,5-dimethylphenoxide
Meisenheimer complex
4-acetylpyridine oxime
Hydroxylamine hydrochloride
Sodium hydroxide
Potassium hydroxide
Sodium borohydride
Pyridine N-oxide
meta-Chloroperoxybenzoic acid
Hydrogen peroxide
Phosphorus oxychloride
Zinc

Analytical and Purification Techniques in the Synthesis of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine

The successful synthesis and characterization of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine rely on a combination of modern analytical and purification techniques to ensure the identity and purity of the final compound.

Purification Techniques

Following the synthesis, the crude product is typically isolated by extraction and then purified to remove unreacted starting materials, byproducts, and residual catalyst. The primary method for the purification of this compound is column chromatography .

Column Chromatography: This technique is highly effective for separating the desired product from impurities based on their differential adsorption to a stationary phase. For a moderately polar compound like 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, a silica gel stationary phase is commonly used. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation. orgsyn.orgyoutube.comyoutube.com The progress of the separation is monitored by thin-layer chromatography (TLC) .

Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective final purification step to obtain a highly crystalline material.

Analytical Techniques

A suite of spectroscopic methods is used to confirm the structure and purity of the synthesized 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. The expected signals would include those for the acetyl methyl group (a singlet), the two methyl groups on the phenoxy ring (a singlet), the aromatic protons on both the pyridine and phenoxy rings (appearing as doublets, triplets, or multiplets in the aromatic region), and the characteristic shifts for the pyridine ring protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the pyridine and phenoxy rings, and the methyl carbons. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the acetyl group would be expected around 1680-1700 cm⁻¹. Other significant peaks would correspond to C-O-C stretching of the ether linkage and C=N and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine. The fragmentation pattern can also provide further structural information.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the purified compound, which can be compared to the calculated theoretical values to confirm the empirical formula.

The following table summarizes the expected analytical data for 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine.

Analytical TechniqueExpected Data
¹H NMR Signals for acetyl protons (singlet, ~2.6 ppm), dimethylphenoxy methyl protons (singlet, ~2.3 ppm), and aromatic protons (multiplets, ~6.8-8.5 ppm).
¹³C NMR Signals for carbonyl carbon (~197 ppm), aromatic carbons (~110-165 ppm), and methyl carbons (~21 and 26 ppm).
IR Spectroscopy Strong C=O stretch (~1690 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), and aromatic C=C/C=N stretches.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₅H₁₅NO₂.
Elemental Analysis Calculated %C, %H, and %N values consistent with the molecular formula C₁₅H₁₅NO₂.

By employing these purification and analytical techniques, the successful synthesis of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine can be confirmed, and a high degree of purity can be ensured for any subsequent applications.

Advanced Spectroscopic and Computational Characterization of 4 Acetyl 2 3,5 Dimethylphenoxy Pyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. These computational methods provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, DFT calculations can determine stable conformations and provide precise data on bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to achieve a detailed understanding of their structure.

In a typical study of an acetylpyridine derivative, the geometry around the acetyl group's carbonyl carbon is found to be trigonal planar, with bond angles summing to approximately 360°. The orientation of the phenoxy and pyridine rings relative to each other is a key structural parameter determined by these calculations. For instance, in related structures, the aryl rings may be twisted with respect to the main pyridine ring.

Table 1: Representative Calculated Geometric Parameters for Acetylpyridine Derivatives (Note: This data is illustrative and based on studies of similar compounds.)

ParameterBond Length (Å)Bond Angle (°)
C=O1.21-
C-C (acetyl)1.51-
C-N (pyridine)1.34-
C-O (ether)1.37-
∠ O-C-C (acetyl)-122.1
∠ C-C-C (acetyl)-118.7
∠ C-N-C (pyridine)-117.0

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller energy gap generally suggests higher reactivity and easier electronic transitions.

For many pyridine derivatives, the HOMO is often localized on the phenoxy or another aryl moiety, while the LUMO is typically centered on the pyridine ring and the electron-withdrawing acetyl group. This distribution dictates the nature of the primary electronic transitions.

Table 2: Illustrative FMO Properties of Substituted Pyridine Derivatives (Note: This data is illustrative and based on studies of similar compounds.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Acetylpyridine Derivative 1-6.25-1.424.83
2-Acetylpyridine Derivative 2-5.98-1.874.11
3-Aminothiazolyl-Pyridine Derivative-5.71-2.013.70

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions. In an ESP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating an electron deficiency.

For a molecule like 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, the ESP map would be expected to show a significant negative potential (red) around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, as these are primary sites for electrophilic attack or hydrogen bonding. Conversely, positive potential (blue) would likely be located on the hydrogen atoms of the pyridine ring and methyl groups.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry also allows for the accurate prediction of various spectroscopic properties, providing a powerful complement to experimental measurements for structural elucidation and characterization.

Computed Infrared (IR) and Raman Vibrational Spectra

Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculated spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, characteristic vibrational frequencies would include:

C=O stretching: A strong band in the IR spectrum, typically around 1680-1700 cm⁻¹.

Pyridine ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching (ether linkage): Asymmetric and symmetric stretching modes, usually found in the 1050-1250 cm⁻¹ range.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

Table 3: Representative Calculated Vibrational Frequencies for Acetylpyridine Structures (Note: This data is illustrative and based on studies of similar compounds.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H) aromatic3050 - 3150Aromatic C-H stretching
ν(C-H) aliphatic2950 - 3000Methyl C-H stretching
ν(C=O)1695Acetyl C=O stretching
ν(C=N), ν(C=C)1450 - 1610Pyridine ring stretching
ν(C-O)1240Aryl-ether C-O stretching

Prediction of Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. The calculations provide the maximum absorption wavelength (λmax), the excitation energy, and the oscillator strength, which relates to the intensity of the absorption band.

For aromatic systems like 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, the UV-Vis spectrum is typically dominated by π→π* transitions. The primary electronic transition is often from the HOMO to the LUMO. The solvent environment can influence the absorption wavelength, an effect that can also be modeled computationally.

Table 4: Illustrative Predicted UV-Vis Absorption Data for Pyridine Derivatives (Note: This data is illustrative and based on studies of similar compounds.)

CompoundTransitionExcitation Energy (eV)λmax (nm)
Pyrazoline DerivativeHOMO → LUMO3.87320
Acetylpyridine Derivativeπ → π4.18296
Pyridoacridine Derivativeπ → π3.54350

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

Computational NMR chemical shift analysis serves as a powerful tool for the structural elucidation of molecules. For 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, this analysis would begin with the optimization of the molecule's three-dimensional geometry using quantum mechanical methods, such as Density Functional Theory (DFT). Following geometry optimization, the NMR chemical shifts (typically for ¹H and ¹³C nuclei) would be calculated using a suitable level of theory and basis set.

The calculated chemical shifts would then be compared to experimentally obtained NMR data, if available. A strong correlation between the computed and experimental values would provide confidence in the determined structure. Discrepancies could indicate the presence of different conformers in solution, necessitating a more detailed conformational analysis. This computational approach allows for the unambiguous assignment of NMR signals to specific atoms within the molecule, which can be challenging for complex structures based on experimental data alone.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
Pyridine-H3Data not availableData not available
Pyridine-H5Data not availableData not available
Pyridine-H6Data not availableData not available
Acetyl-CH₃Data not availableData not available
Dimethylphenoxy-CH₃Data not availableData not available
Pyridine-C2Data not available
Pyridine-C3Data not available
Pyridine-C4Data not available
Pyridine-C5Data not available
Pyridine-C6Data not available
Acetyl-C=OData not available
Acetyl-CH₃Data not available
Phenoxy-C1'Data not available
Phenoxy-C2'Data not available
Phenoxy-C3'Data not available
Phenoxy-C4'Data not available
Phenoxy-C5'Data not available
Phenoxy-C6'Data not available
Dimethyl-CH₃Data not available
Note: This table is a template and does not contain actual data as no specific studies on this compound were found.

Molecular Dynamics and Conformational Studies

Conformational Flexibility of the Phenoxy and Acetyl Groups

The conformational flexibility of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine would be primarily dictated by the rotation around the C-O bond linking the phenoxy group to the pyridine ring and the C-C bond connecting the acetyl group to the pyridine ring. Molecular dynamics (MD) simulations would be a key technique to explore the conformational landscape of this molecule.

An MD simulation would involve calculating the trajectory of the atoms over time, governed by a force field that approximates the potential energy of the system. By analyzing these trajectories, one could identify the most stable conformations (local energy minima) and the energy barriers for rotation around the key dihedral angles. This would reveal the preferred orientations of the phenoxy and acetyl groups relative to the pyridine ring and the degree of flexibility in the molecule.

Intermolecular Interactions and Self-Assembly Propensities (Theoretical)

The potential for intermolecular interactions and self-assembly of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine can be investigated through computational methods. The presence of the pyridine nitrogen, the acetyl carbonyl oxygen, and the aromatic rings suggests the possibility of various non-covalent interactions, such as hydrogen bonding (if protic solvents are present), π-π stacking, and dipole-dipole interactions.

Computational analysis of the molecular electrostatic potential (MEP) surface would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This information is crucial for predicting how molecules might interact with each other. For instance, the nitrogen atom of the pyridine ring and the oxygen of the acetyl group are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The aromatic rings could engage in π-π stacking interactions. By simulating a system with multiple molecules, it would be possible to predict preferential packing arrangements and the likelihood of forming ordered aggregates or self-assembled structures in the solid state or in solution.

Reactivity Prediction via Computational Descriptors

Global Reactivity Indices (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Chemical Potential (μ) : This index measures the tendency of electrons to escape from the system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : This represents the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

By calculating these values for 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, one could predict its general reactivity profile.

Table 2: Hypothetical Global Reactivity Indices for 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine

DescriptorSymbolFormulaCalculated Value (eV)
HOMO EnergyE(HOMO)-Data not available
LUMO EnergyE(LUMO)-Data not available
Energy GapΔEE(LUMO) - E(HOMO)Data not available
Chemical Potentialμ(E(HOMO) + E(LUMO)) / 2Data not available
Chemical Hardnessη(E(LUMO) - E(HOMO)) / 2Data not available
Electrophilicity Indexωμ² / (2η)Data not available
Note: This table is a template and does not contain actual data as no specific studies on this compound were found.

Local Reactivity Descriptors (e.g., Fukui Functions)

While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule. Fukui functions (f(r)) are calculated to determine the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

f⁺(r) : Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron).

f⁻(r) : Indicates the propensity of a site to undergo an electrophilic attack (donating an electron).

f⁰(r) : Indicates the propensity of a site to undergo a radical attack.

For 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, the calculation of Fukui functions would likely reveal the pyridine nitrogen and the acetyl oxygen as susceptible to electrophilic attack, while certain carbon atoms on the pyridine and phenoxy rings might be more prone to nucleophilic attack. This analysis provides a detailed map of the molecule's reactivity, guiding the prediction of its behavior in chemical reactions.

Exploration of Biological Activities and Structure Activity Relationships Sar for 4 Acetyl 2 3,5 Dimethylphenoxy Pyridine Analogues

Antimicrobial Activity Profile

The antimicrobial properties of pyridine (B92270) derivatives are well-documented, with various analogues demonstrating significant efficacy against a wide array of bacterial and fungal pathogens. researchgate.netnih.gov The versatility of the pyridine ring allows for structural modifications that can enhance potency and selectivity, making it a "privileged nucleus" in medicinal chemistry. nih.govmdpi.com

In vitro Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Analogues of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, particularly those incorporating different substitutions on the pyridine ring, have shown considerable antibacterial activity. Studies on various pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain oxazolo[4,5-b]pyridine (B1248351) analogues have proven to be more effective against Gram-positive bacteria, with 2-phenyloxazolo[4,5-b]pyridine (B2659608) being particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 1.56 to 3.12 μg/mL. nih.gov

Substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide exhibited high antibacterial activity against Gram-positive species like Bacillus subtilis and S. aureus, and Gram-negative species such as Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 6.25 to 12.5 μg/mL. mdpi.com Similarly, quinazolone pyridinium (B92312) derivatives have shown broad-spectrum activity; for example, the p-methylbenzyl pyridinium analogue 13b was outstandingly effective against MRSA and E. coli with MIC values of 1 and 0.5 μg/mL, respectively. mdpi.com The introduction of a pyridinium moiety appears to enhance antibacterial potential, possibly by disrupting the bacterial cell membrane structure. mdpi.com

Other modifications, such as the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have yielded compounds with strong activity against Gram-positive bacteria, including S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.gov Some alkyl pyridinol compounds, which are anaephene derivatives, also show selective and potent antimicrobial activity against Gram-positive bacteria, including various strains of S. aureus. mdpi.com

Compound/Analogue ClassBacterial Strain(s)Activity (MIC in μg/mL)Source
2-Phenyloxazolo[4,5-b]pyridineMethicillin-resistant S. aureus (MRSA)1.56 - 3.12 nih.gov
Substituted Mannich bases (e.g., compounds 12, 15, 16, 17)B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5 mdpi.com
Quinazolone Pyridinium (13b)MRSA, E. coli1, 0.5 mdpi.com
3-(Pyridine-3-yl)-2-oxazolidinone (21d)S. pneumoniae, S. aureusComparable to Linezolid nih.gov
Alkyl Pyridinol (JC-01-074)S. aureus16 mdpi.com
Pyridine Imidazo[2,1-b]-1,3,4-thiadiazolesB. pumillus, S. aureus, V. cholera, E. coliPromising candidates mdpi.com

Antifungal Properties and Spectrum

Numerous pyridine analogues have demonstrated significant antifungal activity. A study on N′-phenylisonicotinohydrazides found that several of the synthesized compounds showed excellent inhibition rates (over 80%) against a range of phytopathogenic fungi at a concentration of 20 µg/mL. researchgate.net Key compounds from this series exhibited potent activity with EC50 values below 1.0 µg/mL against most tested fungi. researchgate.net

Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also been identified as potent antifungal agents. nih.gov Specifically, a bis-(imidazole)-pyridine hybrid with a phenyl group showed excellent activity against Candida parapsilosis and Rhodotorula sp., with inhibition zones equal to or superior to the control drug fluconazole. nih.gov The Minimum Inhibitory Concentration (MIC) values for these active hybrids ranged from 3.9 to 31.25 µg/mL against various human fungal strains, including Candida albicans. nih.gov Other research has highlighted isonicotinic acid hydrazide derivatives as active agents against C. albicans and Aspergillus niger. nih.govmdpi.com

Compound/Analogue ClassFungal Strain(s)ActivitySource
N′-phenylisonicotinohydrazides (A1-6, A1-22)Various phytopathogenic fungiEC50 < 1.0 µg/mL researchgate.net
Hybrid bis-(imidazole)-pyridine (5a)C. albicansMIC = 3.9 µg/mL nih.gov
Hybrid bis-(benzimidazole)-pyridine (6a)Rhodotorula sp.MIC = 3.9 µg/mL nih.gov
Isonicotinic acid hydrazide derivatives (23-27)C. albicans, A. nigerMIC = 2.18–3.08 μM/mL mdpi.com
Pyridine Imidazo[2,1-b]-1,3,4-thiadiazolesC. albicansBetter than Clotrimazole mdpi.com

Mechanistic Hypothesis for Antimicrobial Action

The mechanisms underlying the antimicrobial effects of pyridine derivatives are varied and can depend on the specific structural class of the analogue.

Enzyme Inhibition: A primary mechanism is the inhibition of essential microbial enzymes. researchgate.net Molecular docking studies on certain antifungal pyridine derivatives suggest they bind to succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain, through hydrogen bonding and hydrophobic forces. researchgate.net Other pyridine-based compounds have been shown to inhibit lanosterol (B1674476) demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. nih.govresearchgate.net In bacteria, pyridine derivatives have been investigated as inhibitors of enzymes like cytochrome P450 (CYP) 1B1. nih.gov

Membrane Disruption: Another proposed mechanism is the direct disruption of the bacterial cell membrane. mdpi.com Quaternary ammonium (B1175870) pyridine salts, for instance, are known to interfere with the structure and permeability of bacterial cell membranes. mdpi.com Studies on alkyl pyridinol compounds provided evidence of membrane disruption and deformation in S. aureus, suggesting a membrane-associated mechanism of action. mdpi.com It is hypothesized that these compounds interact irreversibly with bacterial cell walls, ultimately leading to apoptosis. nih.gov This disruption can also increase the potency of conventional antibiotics by facilitating their entry into the bacterial cytoplasm. mdpi.com

Antiviral Activity Investigations

The pyridine scaffold is present in numerous compounds with a broad spectrum of antiviral activity against various human and animal viruses. nih.govnih.gov

Assessment of Activity Against RNA and DNA Viruses (as exemplified by related pyridine derivatives)

Pyridine derivatives have demonstrated significant antiviral efficacy against a wide range of both RNA and DNA viruses. nih.govresearchgate.net

RNA Viruses: Extensive research has highlighted the activity of pyridine analogues against several RNA viruses. These include Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and various coronaviruses. nih.govresearchgate.neteurekaselect.com For example, a class of pyridine oxide derivatives was identified as potent inhibitors of HIV-1 and HIV-2 replication in cell culture. nih.gov Some of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Pyridine N-oxide derivatives have also shown inhibitory effects against feline infectious peritonitis virus (FIPV) and the SARS coronavirus (SARS-CoV). oup.com Furthermore, pyridofuran substituted pyrimidine (B1678525) derivatives have been developed as potent inhibitors of HCV replication. nih.gov

DNA Viruses: The activity of pyridine derivatives extends to DNA viruses as well. Studies have shown that certain analogues are effective against cytomegalovirus (CMV). nih.govresearchgate.neteurekaselect.com The broad applicability of these compounds is underscored by research on phenoxazine (B87303) nucleoside analogues, which have demonstrated activity against a diverse panel of both RNA and DNA viruses. nih.govresearchgate.net

Putative Antiviral Mechanisms (e.g., viral replication inhibition)

The antiviral action of pyridine derivatives is attributed to several distinct mechanisms that interfere with the viral life cycle. nih.goveurekaselect.com

Inhibition of Viral Enzymes: A common mechanism is the inhibition of key viral enzymes essential for replication. nih.gov

Reverse Transcriptase (RT) Inhibition: Many pyridine derivatives, particularly those active against HIV, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), directly binding to and inhibiting the enzyme. nih.govnih.gov

Polymerase Inhibition: Analogues have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, including influenza and HCV. nih.govresearchgate.netnih.gov Some pyridine derivatives have been specifically designed to disrupt the interaction between polymerase subunits (PA–PB1) in the influenza virus. nih.gov

Protease Inhibition: Other pyridine compounds have been investigated as potential inhibitors of viral proteases, such as the main protease (3CLpro) of SARS-CoV-2, which is crucial for processing viral polyproteins. mdpi.comacs.org

Inhibition of Viral Replication Cycle: Beyond direct enzyme inhibition, pyridine derivatives can disrupt other stages of viral replication. nih.govresearchgate.neteurekaselect.com These mechanisms include inhibiting viral maturation, blocking viral entry into host cells, and interfering with post-integrational events in the case of retroviruses like HIV. eurekaselect.comnih.gov Some compounds are thought to inhibit viral replication at the transcriptional level. oup.com The collective evidence points to the ability of pyridine derivatives to hinder viral replication through a multitude of pathways, making them a versatile scaffold for the development of novel antiviral agents. nih.goveurekaselect.comnih.gov

Anti-inflammatory and Analgesic Research

Pyridine derivatives have shown considerable promise as anti-inflammatory agents, acting through various mechanisms to mitigate inflammatory responses. researchgate.net

The anti-inflammatory potential of pyridine derivatives is often assessed using established in vitro and in vivo models. The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity. nih.govnih.gov This model involves a biphasic inflammatory response where mediators like histamine, serotonin, and bradykinin (B550075) are released in the initial phase, followed by an increase in prostaglandin (B15479496) production through cyclooxygenase-2 (COX-2) activation. nih.gov For instance, certain novel synthesized pyridine derivatives have demonstrated significant inhibition of paw edema in this model, with potency comparable to or exceeding that of standard drugs like diclofenac (B195802) and indomethacin. nih.govbiointerfaceresearch.com

Another common model is the croton oil-induced ear edema in mice, which is valuable for investigating topical and systemic anti-inflammatory effects. nih.gov The anti-inflammatory activity of pyridine derivatives in these models is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net Some pyrimidine-pyridine hybrids have shown noteworthy in vitro anti-inflammatory activity by potently and selectively suppressing COX-2 activity, with IC50 values comparable to the selective COX-2 inhibitor, celecoxib. nih.gov

The anti-inflammatory effects of pyridine analogues are closely linked to their ability to modulate the production and activity of various inflammatory mediators. Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have been instrumental in elucidating these effects. nih.govcitedrive.comnih.gov LPS stimulation triggers a cascade of inflammatory responses, including the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins (B1171923) like PGE-2. nih.govnih.gov

Several novel pyridone, thioxopyridine, and pyridine derivatives have been shown to significantly inhibit the production of these mediators in stimulated macrophages. nih.gov For example, certain pyridine derivatives effectively decreased the mRNA and protein expression levels of inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), TNF-α, as well as inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor kappa B (NF-κβ). citedrive.com This modulation of key inflammatory signaling pathways underscores the potential of these compounds as multi-potent anti-inflammatory agents. nih.gov

Table 1: Modulatory Effects of Exemplary Pyridine Derivatives on Inflammatory Mediators

Derivative ClassModel SystemMediators ModulatedObserved EffectReference
Pyridone/Thioxopyridine DerivativesLPS-stimulated RAW 264.7 macrophagesNO, TNF-α, PGE-2, COX-2, 5-LOInhibition of mediator production nih.gov
Novel Pyridine DerivativesLPS-stimulated RAW 264.7 macrophagesNO, IL-1, IL-6, TNF-α, NF-κβ, iNOSSignificant decrease in mRNA and protein expression citedrive.com
Pyrrole Derivatives (Celecoxib-inspired)LPS-induced systemic inflammation in ratsTNF-α, TGF-β1Decreased TNF-α, Increased TGF-β1 nih.gov
Cinnamic Acid-Pyridine HybridsCarrageenan-induced inflammationiNOS, COX-2, NF-κB, TNF-αSuppression of mediator expression researchgate.net

Anti-proliferative and Cytotoxic Studies

The pyridine ring is a prevalent scaffold in the design of anticancer agents, with numerous derivatives exhibiting potent activity against a wide array of cancer cell lines. arabjchem.orgchemijournal.comekb.eg

The cytotoxic and anti-proliferative activities of pyridine analogues are typically evaluated in vitro against a panel of human cancer cell lines using assays like the MTT colorimetric test. arabjchem.org These studies have revealed that pyridine derivatives can exert potent cytotoxic effects, often with IC50 values in the sub-micromolar or nanomolar range. chemijournal.comnih.gov

A diverse range of cancer cell lines have been shown to be sensitive to pyridine compounds, including:

Breast Cancer: MCF-7 nih.govarabjchem.orgekb.egnih.govresearchgate.netbioworld.com

Cervical Cancer: HeLa nih.govresearchgate.net

Lung Cancer: A549, NCI-H460 arabjchem.orgekb.eg

Colon Cancer: HCT-116, HT-29, Caco-2 chemijournal.comnih.gov

Liver Cancer: HepG-2 ekb.egresearchgate.netnih.gov

Leukemia: L1210 chemijournal.com

Structure-activity relationship (SAR) studies have indicated that the anti-proliferative potency can be significantly influenced by the nature and position of substituents on the pyridine ring. nih.govnih.govnih.gov For example, the presence of groups like -OMe, -OH, -C=O, and NH2 has been found to enhance activity, whereas halogen atoms or bulky groups may decrease it. nih.gov Some trifluoromethyl pyridine derivatives have shown particular potency at nanomolar concentrations. chemijournal.com

Table 2: Anti-proliferative Activity of Exemplary Pyridine Derivatives Against Cancer Cell Lines

Derivative ClassCancer Cell LineActivity (IC50)Reference
Diarylpyridines (e.g., 10t)HeLa, MCF-7, SGC-79010.19–0.33 μM nih.gov
Thiophene-Pyridine Hybrids (e.g., 16a,b)MCF-7Potent and selective ekb.eg
4,4'-Bipyridine Derivatives (e.g., 9a, 9b)HepG-2, MCF-7High cytotoxic activity researchgate.net
Spiro-Pyridine Derivatives (e.g., Compound 7)Caco-27.83 ± 0.50 μM nih.gov
Pyridine-Thiazolidin-4-one Hybrids (e.g., 8a)HEp-25.9 μg/mL rsc.org
Pyridine Derivatives with Sulfonyl Groups (e.g., 30, 31)A2780, MCF-7, HCT-116Notable antitumor activity chemijournal.com

The anti-proliferative effects of pyridine analogues are often rooted in their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition: A significant mechanism of action for many pyridine derivatives is the disruption of microtubule dynamics. nih.gov Microtubules, composed of α- and β-tubulin heterodimers, are essential for cell division, and their disruption triggers mitotic arrest and apoptosis. nih.govnih.gov Certain diarylpyridine derivatives, designed as analogues of Combretastatin A-4 (CA-4), have been shown to be potent inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.govbioworld.commdpi.com This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis. nih.govbioworld.commdpi.com

Kinase Modulation: Protein kinases are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. acs.orggoogle.com Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Pyridine-based scaffolds are prevalent in many kinase inhibitors. acs.orgresearchgate.net

Cyclin-Dependent Kinases (CDKs): Pyridine derivatives have been developed as potent inhibitors of CDKs, such as CDK2/cyclin A2, which are essential for cell cycle progression. google.comnih.gov Inhibition of these kinases can lead to cell cycle arrest. nih.gov

PIM Kinases: Aromatic O-alkyl pyridine derivatives have been identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation. researchgate.netnih.gov These inhibitors were found to induce apoptosis and activate caspases 3/7 in liver cancer cells. nih.gov

Receptor Tyrosine Kinases: Pyridine derivatives have also been designed to target receptor tyrosine kinases like VEGFR-2 and EGFR. arabjchem.orgekb.egnih.gov Inhibition of VEGFR-2 kinase blocks angiogenesis, a critical process for tumor growth, while EGFR inhibition disrupts signaling pathways that drive cell proliferation. arabjchem.orgnih.gov

Receptor-Ligand Interaction and Signaling Pathway Modulation

The diverse pharmacological effects of pyridine derivatives stem from their ability to interact with a variety of biological receptors and modulate their downstream signaling pathways. nih.gov The specific interactions are highly dependent on the substitution pattern around the pyridine core.

Adenosine (B11128) Receptors (ARs): 3,5-Diacyl-2,4-dialkylpyridine and amino-3,5-dicyanopyridine derivatives have been identified as potent and selective ligands for adenosine receptors, particularly the A3 subtype. nih.govnih.govnih.govmdpi.com These compounds can act as antagonists or partial agonists, modulating AR-mediated signaling. nih.govmdpi.com Docking studies suggest these ligands bind within the transmembrane domains of the receptor. nih.govmdpi.com

Chemokine Receptors: The CXCR4/CXCL12 axis is implicated in cancer metastasis and inflammation. nih.gov A series of 2,6-disubstituted pyridine derivatives have been synthesized as CXCR4 antagonists, demonstrating the ability to inhibit cancer cell invasion. nih.gov

Other Receptors and Pathways: Pyridine analogues have been shown to interact with other receptor systems, such as metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), where they can act as allosteric modulators. researchgate.net Furthermore, the anti-cancer effects of some pyridine derivatives are mediated through the modulation of critical signaling pathways like PI3K/AKT and STAT3, which regulate cell viability, proliferation, and apoptosis. mdpi.com

Investigation of G-Protein Coupled Receptor (GPCR) Agonism/Antagonism (as exemplified by related pyridine N-oxides, e.g., GPR84)

GPR84 is a Class A GPCR originally identified as an orphan receptor, with its mRNA expressed predominantly in innate immune cells like M1 polarised macrophages and neutrophils. nih.gov While its endogenous ligands are thought to be medium-chain fatty acids (MCFAs) with 9 to 12 carbons, a variety of synthetic agonists have been developed to probe its function. nih.gov These agonists activate the receptor, which primarily couples to the Gαi/o family of G proteins, leading to downstream signaling events. gla.ac.uk

The activation of GPR84 by agonists can elicit various cellular responses. For instance, GPR84 activation can lead to chemotaxis of human polymorphonuclear leukocytes (PMNs) and macrophages, and it can amplify the production of proinflammatory cytokines like IL-8 and TNFα. nih.gov Synthetic agonists, such as the pyridine N-oxide derivative DL-175, have been instrumental in studying these effects. nih.gov The development of such compounds has been a key focus of research aimed at understanding the receptor's proinflammatory role. nih.gov In addition to agonists, potent and selective antagonists have also been identified, which are crucial tools for validating GPR84 as a therapeutic target in diseases like inflammatory bowel disease and idiopathic pulmonary fibrosis. nih.govnih.gov

Ligand Binding Assays and Selectivity Profiling

Understanding how ligands bind to GPR84 is fundamental to deciphering its mechanism of action. Various assay formats are employed to characterize these interactions. raybiotech.com For instance, [³⁵S]GTPγS binding assays are used to measure the activation of the Gαi pathway upon agonist stimulation. nih.gov This functional assay has been used to screen for and characterize GPR84 agonists, including hydroxy-MCFAs and synthetic compounds. nih.gov

Interestingly, research suggests the existence of multiple distinct binding sites on the GPR84 receptor. nih.govgla.ac.uk Studies using radiolabeled antagonists, such as [3H]-G9543, have shown that these molecules can bind with high affinity to a site that is not competed for by orthosteric agonists (like decanoic acid) or allosteric modulators (like 3,3′-diindolylmethane, DIM). nih.gov This indicates at least three separable ligand binding sites within GPR84. nih.gov Homology modeling and site-directed mutagenesis studies have helped to identify key amino acid residues involved in ligand recognition, such as arginine 172 in the second extracellular loop (ECL2), which is thought to interact with the hydrophilic head groups of orthosteric ligands. gla.ac.ukresearchgate.net

Selectivity profiling is critical to ensure that a ligand's effects are mediated through the target receptor. For example, antagonists have been tested against related free fatty acid receptors like FFAR2 and FFAR3 to confirm their specificity for GPR84. qub.ac.uk

Analysis of Biased Signaling Pathways (e.g., G-protein vs. β-arrestin recruitment)

Biased agonism describes the ability of a ligand to selectively activate one downstream signaling pathway over another at the same receptor. frontiersin.org For GPCRs, this often involves preferential activation of G-protein signaling or β-arrestin-mediated pathways. youtube.com This phenomenon is highly relevant for GPR84, where agonists have been shown to exhibit significant bias. nih.govresearchgate.net

Many GPR84 agonists demonstrate a strong preference for the G-protein pathway over β-arrestin recruitment. researchgate.net A notable example is the pyridine N-oxide derivative, DL-175, which was identified as a biased agonist showing differential signaling via Gαi/cAMP and β-arrestin. nih.gov Subsequent optimization of DL-175 led to compounds like 68 (OX04528) and 69 (OX04529), which displayed excellent potency for G-protein signaling (measured via cAMP inhibition) with no detectable β-arrestin recruitment at concentrations up to 80 μM. acs.orgnih.gov This high degree of G-protein signaling bias is a promising characteristic for developing therapeutics that can fine-tune cellular responses while potentially avoiding side effects associated with β-arrestin pathways. acs.orgfrontiersin.org The development of such highly biased agonists has been crucial for probing the receptor's function in vitro. nih.gov

The table below illustrates the signaling bias of selected GPR84 agonists, comparing their potency in G-protein activation assays versus β-arrestin recruitment assays.

CompoundG-Protein Pathway Potency (cAMP, EC₅₀)β-Arrestin RecruitmentSignaling Bias
DL-175 Potent agonistWeak or no activityG-protein biased nih.gov
Compound 68 (OX04528) Low picomolar rangeNo detectable effect up to 80 μMHighly G-protein biased acs.orgnih.gov
Compound 69 (OX04529) Low picomolar rangeNo detectable effect up to 80 μMHighly G-protein biased acs.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

Systematic structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the optimization of hit compounds into potent and selective drug candidates. nih.gov For GPR84 ligands, SAR studies have been performed to understand how different chemical moieties contribute to the pharmacological activity of various scaffolds, including pyridine and pyrimidine derivatives. nih.gov

Contribution of the Acetyl Group to Pharmacological Potency

While the specific 4-acetyl group is not extensively detailed in the provided literature for GPR84 ligands, the role of the "head group" in orthosteric agonists is well-established. For ligands to activate GPR84, a polar head group is crucial for interacting with key residues in the binding pocket. gla.ac.ukresearchgate.net In natural MCFAs, this is the carboxylate group. gla.ac.uk For synthetic agonists, various bioisosteres are used, such as the diol group in pyrimidine-4,6-diol scaffolds or the N-oxide in pyridine derivatives. nih.gov

Cryo-electron microscopy structures reveal that the polar ends of agonists like LY237 are coordinated by features including the positively charged side chain of Arginine 172 (R172). researchgate.net The orientation of this polar head group is critical; modifications that alter its ability to form these key interactions, such as replacing hydroxyl groups on a pyrimidine ring with other substituents, can lead to a complete loss of agonistic activity. nih.gov Therefore, a group analogous to the acetyl moiety would serve as the critical polar "head," and its size, electronics, and hydrogen-bonding capacity would be pivotal for potent receptor activation.

Influence of Phenoxy Moiety Substituents (e.g., 3,5-dimethyl substitution vs. other patterns)

The moiety analogous to the phenoxy group in GPR84 ligands is typically a lipophilic tail that occupies a hydrophobic pocket within the receptor. researchgate.netnih.gov SAR studies have extensively explored the impact of modifying this part of the ligand. For instance, in the optimization of DL-175, which originally contained a naphthalene (B1677914) group, replacing this bulky aromatic system was found to improve metabolic stability. acs.orgnih.gov

For other GPR84 agonist scaffolds, such as 2-alkylpyrimidine-4,6-diols, the length of the alkyl chain is a critical determinant of activity, with GPR84 being sensitive to ligands with carbon chain lengths of 9–14. nih.gov A systematic study revealed that a nonyl (C9) chain was optimal for this series, yielding a highly potent agonist. nih.gov Similarly, for 4-hydroxypyridone agonists, SAR studies showed that modifications to the lipophilic tail, including the incorporation of rings and polar groups, could lead to compounds with improved physicochemical properties like lower lipophilicity and better solubility, while maintaining high potency. nih.gov This highlights that the size, shape, and properties of this "tail" must be finely tuned to fit the receptor's hydrophobic pocket and achieve optimal activity.

Role of Pyridine Ring Modifications on Biological Activity

The central heterocyclic ring, such as the pyridine ring, serves as the core scaffold for many synthetic GPR84 ligands. nih.govnih.gov Modifications to this ring system have profound effects on biological activity.

In a series of pyridine N-oxide agonists, the addition of a 5-hydroxy substituent to the ring enhanced the potency for cAMP signaling by three orders of magnitude, resulting in compounds with low picomolar activity. acs.orgnih.gov This demonstrates that even small substitutions on the pyridine ring can dramatically influence receptor interaction and activation.

In related scaffolds, replacing the pyrimidine ring of an initial hit compound with a pyridine ring led to the identification of 6-nonylpyridine-2,4-diol, which was found to be the most potent GPR84 agonist reported at the time, with an EC₅₀ of 0.189 nM. nih.gov Conversely, other modifications to the core ring, such as substitutions at the 5-position of the pyrimidine ring or capping the ring nitrogen, were not tolerated and resulted in a loss of agonist activity. nih.gov These findings underscore the critical role of the heterocyclic core's structure and its substitution patterns in determining the pharmacological profile of GPR84 ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a hypothetical series of analogues of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine, a QSAR study would aim to identify the key molecular descriptors that govern their activity at a specific biological target.

The process would involve synthesizing a library of analogues with systematic variations to the core structure. Modifications could be made to the acetyl group, the pyridine ring, or the dimethylphenoxy moiety. The biological activity of each compound would then be determined through in vitro assays.

A typical QSAR model for these analogues might be represented by an equation such as:

Biological Activity (e.g., pIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could represent various physicochemical properties, such as:

Electronic properties: Hammett constants (σ) or calculated atomic charges, reflecting the influence of substituents on the electron distribution within the molecule.

Steric properties: Molar refractivity (MR) or Taft steric parameters (Es), quantifying the size and shape of different parts of the molecule.

Hydrophobic properties: The partition coefficient (logP) or distribution coefficient (logD), indicating the lipophilicity of the compounds.

The generated QSAR model would then be validated to ensure its predictive power. A robust model could subsequently be used to predict the biological activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

Hypothetical QSAR Data for 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine Analogues

Compound ID Modification pIC50 (Experimental) LogP Molar Refractivity Predicted pIC50
1 None (Parent) 6.5 3.2 70.1 6.4
2 4-CF3-phenoxy 7.1 4.1 72.5 7.0
3 4-Cl-phenoxy 6.8 3.9 71.8 6.7
4 3-CH3-acetyl 6.2 3.5 74.5 6.1
5 5-F-pyridine 6.7 3.3 70.0 6.6

Ligand Efficiency and Lipophilic Efficiency Assessments

In modern drug discovery, it is not sufficient for a compound to be highly potent; it must also possess favorable physicochemical properties to be considered a viable drug candidate. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:

LE = (1.37 * pIC50) / HA

Where HA is the number of heavy atoms. LE helps in identifying smaller, more efficient fragments that can be developed into larger, more potent leads. A higher LE value is generally desirable.

Lipophilic Efficiency (LiPE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LiPE = pIC50 - logP

High lipophilicity can lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity. LiPE is therefore a crucial metric for optimizing the balance between potency and lipophilicity. A higher LiPE value (typically > 5) is often considered indicative of a higher quality lead compound. uniroma1.it

Hypothetical Efficiency Metrics for 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine Analogues

Compound ID pIC50 LogP Heavy Atoms (HA) Ligand Efficiency (LE) Lipophilic Efficiency (LiPE)
1 6.5 3.2 18 0.50 3.3
2 7.1 4.1 20 0.49 3.0
3 6.8 3.9 19 0.49 2.9
4 6.2 3.5 19 0.45 2.7
5 6.7 3.3 19 0.48 3.4

Lack of Specific Research Data on 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine Prevents Detailed Application Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the applications of the chemical compound 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine. While the individual components of its structure—the pyridine core, the acetyl group, and the phenoxy linkage—are common motifs in various areas of chemical and biological research, specific studies on this particular molecule are not available in the public domain.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and therapeutic candidates. nih.govnih.govmdpi.com Its ability to engage in various biological interactions makes it a frequent starting point for drug discovery programs. nih.govpharmablock.com Similarly, acetylpyridine derivatives and phenoxypyridine structures have been investigated as synthetic intermediates for more complex molecules and as ligands in coordination chemistry. rsc.orgmdpi.comresearchgate.net

However, the specific substitution pattern of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine does not appear in literature describing its use in the requested contexts. Therefore, providing a thorough and scientifically accurate article that strictly adheres to the requested outline is not possible without resorting to speculation, which would compromise the integrity of the scientific information presented.

The requested sections and subsections for the article are as follows:

Applications of 4 Acetyl 2 3,5 Dimethylphenoxy Pyridine in Chemical and Biological Research

Exploration as Ligands in Coordination Chemistry and Catalysis

Without specific studies, any discussion on its role as a synthetic intermediate would be purely theoretical. Likewise, its classification as a privileged scaffold requires evidence from medicinal chemistry programs that have utilized it, which is not publicly available. Furthermore, there is no information on its development into molecular probes for target identification or its exploration as a ligand for coordination chemistry and catalysis.

Given the strict constraints to focus solely on 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine and the lack of specific data, this article cannot be generated at this time.

Future Research Directions and Perspectives for 4 Acetyl 2 3,5 Dimethylphenoxy Pyridine

Expansion of Synthetic Routes for Analogues

The exploration of the full potential of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine is contingent on the development of a diverse library of its analogues. Future research should focus on creating variations in its structure to establish comprehensive structure-activity relationships (SAR).

Key areas for synthetic expansion include:

Modification of the Phenoxy Moiety: The dimethylphenoxy group offers several positions for the introduction of a wide range of substituents. The synthesis of analogues with electron-donating or electron-withdrawing groups on this ring could significantly influence the electronic properties and, consequently, the biological activity of the molecule.

Alteration of the Acetyl Group: The acetyl group at the 4-position of the pyridine (B92270) ring is a versatile handle for further chemical transformations. For instance, it can be converted to other functional groups such as oximes, hydrazones, or chalcones, each of which could impart distinct biological properties. researchgate.net

Substitution on the Pyridine Ring: While the parent compound is substituted at the 2 and 4 positions, the remaining positions on the pyridine ring are available for functionalization. The introduction of additional substituents could modulate the compound's solubility, lipophilicity, and interactions with biological targets.

To achieve this, a variety of modern synthetic methodologies can be employed. Multicomponent reactions, for example, offer an efficient way to generate a library of diverse pyridine derivatives in a single step. nih.govresearchgate.net Furthermore, the use of aryne chemistry presents a mild and efficient route for the synthesis of phenoxy-pyridine derivatives. nih.govrsc.org

Table 1: Potential Synthetic Strategies for Analogue Development

Strategy Description Potential Outcome
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a boronic acid with a halide. Introduction of various aryl or heteroaryl groups onto the pyridine or phenoxy ring.
Buchwald-Hartwig Amination Palladium-catalyzed carbon-nitrogen bond formation. Introduction of diverse amine functionalities.
Claisen-Schmidt Condensation Base-catalyzed reaction of the acetyl group with an aldehyde. Formation of chalcone (B49325) derivatives with extended conjugation.

| Multicomponent Reactions (e.g., Hantzsch Pyridine Synthesis) | One-pot reactions involving three or more reactants. | Rapid generation of a diverse library of substituted pyridine analogues. |

Identification of Novel Biological Targets and Mechanisms of Action

Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.gov A crucial future direction for 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine is the systematic screening for its own biological activities and the identification of its molecular targets.

Initial research should involve broad-spectrum screening against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers. For example, many pyridine-containing compounds have shown promise as anticancer agents by targeting tubulin polymerization. nih.govacs.org The structural similarity of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine to some of these compounds makes this a promising area of investigation.

Once a significant biological activity is identified, subsequent research should focus on elucidating the mechanism of action. This could involve techniques such as:

Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes known to be involved in disease pathways.

Receptor Binding Assays: To investigate if the compound interacts with specific cellular receptors.

Gene Expression Profiling: To understand how the compound alters cellular pathways at the genetic level.

Molecular Docking Studies: To predict the binding mode of the compound to its biological target.

The insights gained from these studies will be invaluable for the rational design of more potent and selective analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. ewadirect.com These computational tools can be leveraged to accelerate the design and optimization of analogues of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine.

AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing datasets of pyridine derivatives to predict the biological activity and physicochemical properties of novel, untested analogues. This can help in prioritizing the synthesis of the most promising compounds.

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, using 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine as a starting point or a scaffold.

Optimization of Synthetic Routes: AI algorithms can be used to analyze and predict the outcomes of chemical reactions, thereby aiding in the optimization of synthetic pathways to improve yields and reduce byproducts.

The use of AI and ML can significantly reduce the time and cost associated with the traditional trial-and-error approach to compound design and optimization.

Table 2: Application of AI/ML in the Development of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine Analogues

AI/ML Application Description Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Development of models that correlate chemical structure with biological activity. Prediction of the potency of new analogues before synthesis.
Generative Adversarial Networks (GANs) Training of neural networks to generate novel molecular structures. Discovery of novel pyridine derivatives with optimized properties.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally responsible chemical manufacturing, future research should focus on developing sustainable and green synthetic routes for 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine and its analogues. The principles of green chemistry aim to minimize the environmental impact of chemical processes. ijarsct.co.in

Key green chemistry strategies that can be applied include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. rsc.org

Development of Green Catalysts: Employing catalysts that are non-toxic, recyclable, and highly efficient. This could include biocatalysts, such as enzymes, which can operate under mild reaction conditions. ijarsct.co.in

Energy-Efficient Synthesis: Utilizing methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

By adopting these green chemistry principles, the synthesis of 4-Acetyl-2-(3,5-dimethylphenoxy)pyridine and its derivatives can be made more sustainable and economically viable in the long term.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.